molecular formula C12H15N3O B12299112 5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine

5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B12299112
M. Wt: 217.27 g/mol
InChI Key: LBIXWRSZNOJKDR-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-1-methyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves the condensation of 4-ethoxybenzaldehyde with methylamine and glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-1-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Ethoxyphenyl)-1-methyl-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the production of specific metabolites. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the para position of the phenyl ring enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. This unique structure may also contribute to its selectivity and potency as an enzyme inhibitor .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C12H15N3O/c1-3-16-10-6-4-9(5-7-10)11-8-14-12(13)15(11)2/h4-8H,3H2,1-2H3,(H2,13,14)

InChI Key

LBIXWRSZNOJKDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(N2C)N

solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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